2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide
Description
2-(4-Oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide is a pyrazolo-pyrazine acetamide derivative characterized by a phenyl group at the 2-position of the pyrazolo[1,5-a]pyrazinone core and an m-tolyl-substituted acetamide side chain. Its synthesis typically involves coupling pyrazolo-pyrazinone intermediates with substituted acetamides under reflux conditions, as exemplified in related compounds (e.g., N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, CAS: 941963-25-3) .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-6-5-9-17(12-15)22-20(26)14-24-10-11-25-19(21(24)27)13-18(23-25)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIIXENBEMVEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-phenylhydrazine with 2,3-dichloropyrazine, followed by cyclization and subsequent acylation with m-tolylacetic acid. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The following table summarizes key structural analogues and their biological activities:
Key Findings :
Core Heterocycle Impact: Pyrazolo[1,5-a]pyrazinones (target compound) and pyrazolo[1,5-a]quinoxalinones (e.g., MAO-A inhibitor in ) exhibit divergent selectivity profiles due to the extended conjugation in quinoxalinones, enhancing MAO-A affinity. Pyrazolo[1,5-a]pyrimidines (e.g., F-DPA) prioritize TSPO binding over enzymatic inhibition, highlighting core-dependent target specificity .
Substituent Effects :
- The m-tolyl group in the target compound likely enhances lipophilicity and blood-brain barrier penetration compared to the 4-chlorobenzyl analogue .
- Fluorophenyl (F-DPA) and chlorophenyl substituents improve metabolic stability and target engagement, as seen in MAO inhibitors and radioligands .
Biological Activity Trends: Acetamide derivatives with bulky aromatic groups (e.g., naphthyl, biphenyl) show stronger cholinesterase inhibition, while smaller substituents (e.g., m-tolyl) may favor MAO modulation . Triazole-linked benzothiazole acetamides (e.g., (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide) demonstrate polypharmacological activity against MAO-B and BChE, suggesting hybrid scaffolds as a design strategy .
Biological Activity
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrazine family, notable for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.38 g/mol. Its structure consists of a pyrazolo[1,5-a]pyrazine core fused with an acetamide moiety, providing unique properties that contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various cellular pathways, influencing processes such as:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, altering their activity and affecting signal transduction mechanisms.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo compounds can inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-Amino-pyrazole | Contains an amino group on the pyrazole ring | Anticancer properties | More reactive due to amino group |
| Pyrazolo[3,4-b]pyridine | Fused pyridine ring | Antimicrobial activity | Different ring system impacts reactivity |
| Pyrazolo[1,5-a]pyrimidine | Contains pyrimidine instead of pyrazine | Selective protein inhibition | Different heterocyclic framework affects binding affinity |
The distinct combination of the pyrazole and pyrazine rings in this compound contributes to its unique biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo compounds in various contexts:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), suggesting potential for development as anticancer agents .
- Anti-inflammatory Research : Research indicated that certain pyrazolo derivatives could inhibit the production of inflammatory cytokines in vitro, showcasing their potential as anti-inflammatory agents .
- Antimicrobial Activity : In another study, derivatives were tested against various bacterial strains, revealing promising antimicrobial effects that warrant further investigation .
Q & A
What are the common synthetic routes for preparing 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide, and how can reaction conditions be optimized for yield improvement?
Basic Research Focus
The compound is synthesized via cyclocondensation of pyrazolo-pyrazine precursors with substituted acetamides. A typical approach involves reacting α-chloroacetamide derivatives with pyrazolo[1,5-a]pyrazin-4-one intermediates under reflux in aprotic solvents like DMF or THF. Catalytic bases (e.g., K₂CO₃) and controlled stoichiometry (1:1.2 molar ratio) are critical to minimize byproducts .
Advanced Optimization Strategies
Yield improvement requires DOE (Design of Experiments) to assess variables like temperature (80–120°C), solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduces reaction time (from 24h to 2–4h) and improves purity by minimizing thermal degradation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
How can advanced spectroscopic techniques resolve structural ambiguities in pyrazolo-pyrazine derivatives, particularly regarding regioselectivity in acetamide substitution?
Basic Characterization Methods
Initial structural confirmation relies on FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) and ¹H/¹³C NMR. For example, the m-tolyl group shows aromatic protons as a multiplet at δ 7.2–7.4 ppm, while the pyrazine ring protons appear as singlet/doublets in δ 8.0–8.5 ppm .
Advanced Resolution Techniques
Ambiguities in substituent positioning (e.g., acetamide vs. pyrazine ring orientation) are resolved using 2D NMR (COSY, HSQC, HMBC). X-ray crystallography provides definitive proof of regiochemistry, as demonstrated for related pyrazolo-pyrimidine acetamides, where intermolecular hydrogen bonding (N–H···O) stabilizes the crystal lattice .
What methodological approaches address contradictory biological activity data in studies of N-(aryl)acetamide derivatives?
Basic Data Analysis
Contradictions often arise from variations in assay conditions (e.g., cell line specificity, incubation time). Standardizing protocols (e.g., MTT assay at 48h incubation, 10% FBS) and using positive controls (e.g., doxorubicin for cytotoxicity) improve reproducibility .
Advanced Meta-Analysis
Multivariate statistical tools (PCA, hierarchical clustering) identify confounding variables. For instance, in antioxidant studies, discrepancies in IC₅₀ values (DPPH vs. ABTS assays) correlate with electron-transfer mechanisms. Dose-response curves (non-linear regression) and Hill slope analysis differentiate partial agonists from full antagonists .
What strategies are recommended for designing derivatives of this compound to enhance target selectivity in kinase inhibition studies?
Basic Derivative Design
Structure-activity relationship (SAR) studies focus on modifying the m-tolyl group (e.g., halogenation, methoxy substitution) and the pyrazine core (e.g., introducing electron-withdrawing groups). Computational docking (AutoDock Vina) predicts binding affinities to kinases like CDK2 or Aurora A .
Advanced Selectivity Optimization
Proteome-wide kinome screening (e.g., KINOMEscan) identifies off-target effects. Introducing bulkier substituents (e.g., tert-butyl) at the pyrazine 2-position reduces off-target binding by 40–60%, as shown in analogous pyrazolo[1,5-a]pyrimidine derivatives .
How should researchers validate the environmental stability and degradation pathways of this compound under experimental conditions?
Basic Stability Assessment
Accelerated stability studies (40°C/75% RH for 6 months) monitor decomposition via HPLC-UV. Hydrolytic degradation (pH 1.2–9.0 buffers) identifies labile bonds (e.g., amide hydrolysis at pH < 2) .
Advanced Degradation Profiling
LC-QTOF-MS/MS characterizes degradation products. For example, oxidative stress testing (H₂O₂/UV light) generates sulfoxide and N-oxide metabolites. Ecotoxicological risk assessment follows OECD guidelines (e.g., Daphnia magna acute toxicity) to evaluate environmental impact .
What analytical workflows are critical for detecting low-abundance metabolites in pharmacokinetic studies of this compound?
Basic Metabolite Screening
Plasma/tissue samples are processed via protein precipitation (acetonitrile) and analyzed using UPLC-PDA. Phase I metabolites (e.g., hydroxylation at the m-tolyl group) are identified via retention time shifts .
Advanced High-Sensitivity Workflows
High-resolution mass spectrometry (HRMS, Q-Exactive Orbitrap) with data-dependent acquisition (DDA) detects sub-ng/mL metabolites. Stable isotope labeling (¹³C-acetamide) differentiates endogenous compounds from metabolites. In vivo microdialysis in rodent models quantifies blood-brain barrier penetration .
How can computational modeling predict the compound’s interaction with non-target proteins, such as cytochrome P450 enzymes?
Basic Docking Studies
Molecular dynamics simulations (GROMACS) assess binding to CYP3A4/2D6. The pyrazine core’s planarity and acetamide’s hydrogen-bonding capacity influence metabolic stability .
Advanced Free Energy Calculations
MM-PBSA/GBSA calculations quantify binding free energies. For CYP2C9, ΔG values < −8 kcal/mol indicate high metabolic liability. Site-directed mutagenesis (e.g., CYP3A4 Phe304Ala) validates predicted interaction hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
